molecular formula C20H19NO3 B2749575 N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 1421529-34-1

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B2749575
CAS No.: 1421529-34-1
M. Wt: 321.376
InChI Key: NEHYQAIMDRWFSQ-UHFFFAOYSA-N
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Description

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-BENZOFURAN-2-CARBOXAMIDE is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzofuran ring, a cyclopropyl group, and a hydroxyphenylethyl moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Hydroxyphenylethyl Moiety: This step involves the alkylation of the benzofuran ring with a suitable halide or tosylate derivative of the hydroxyphenylethyl group.

    Formation of the Carboxamide: The final step involves the conversion of the carboxylic acid derivative of the benzofuran ring to the corresponding carboxamide using reagents like carbodiimides or amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-BENZOFURAN-2-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-NAPHTHAMIDE
  • N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2-PHENOXYPROPANAMIDE
  • N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-(METHYLSULFONYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-BENZOFURAN-2-CARBOXAMIDE stands out due to its unique combination of a benzofuran ring and a cyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-19(18-12-14-6-4-5-9-17(14)24-18)21-13-20(23,16-10-11-16)15-7-2-1-3-8-15/h1-9,12,16,23H,10-11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHYQAIMDRWFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC3=CC=CC=C3O2)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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